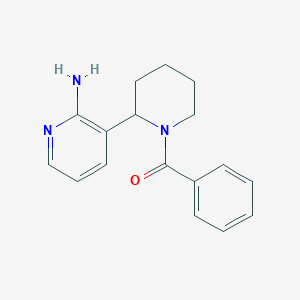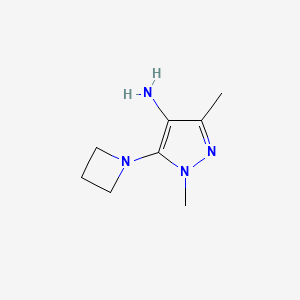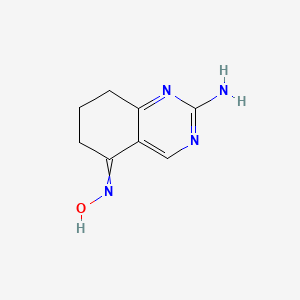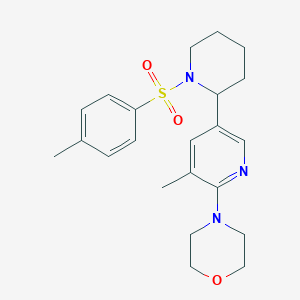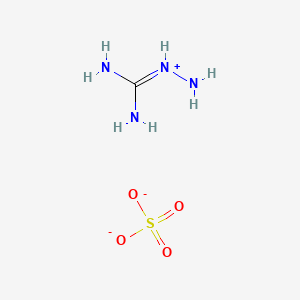
4-(4-Amino-3,5-dimethylphenyl)-2,6-dimethylaniline;sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Amino-3,5-dimethylphenyl)-2,6-dimethylaniline;sulfate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes multiple methyl and amino groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-3,5-dimethylphenyl)-2,6-dimethylaniline involves several steps. One common method includes the reaction of 4-iodo-2,6-dimethyl-benzenamine with N,N-dimethylacetamide . This reaction is typically carried out under inert conditions to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps to ensure the compound’s purity and yield. For instance, the final product can be obtained by treating the intermediate with hydrochloric acid in diisopropyl ether .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Amino-3,5-dimethylphenyl)-2,6-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction is often used to remove oxygen-containing groups or to reduce double bonds.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The conditions for these reactions vary but often require controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alkanes .
Applications De Recherche Scientifique
4-(4-Amino-3,5-dimethylphenyl)-2,6-dimethylaniline has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly as an intermediate in drug synthesis.
Mécanisme D'action
The mechanism by which 4-(4-Amino-3,5-dimethylphenyl)-2,6-dimethylaniline exerts its effects involves interactions with various molecular targets. For instance, it may act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(4-Amino-3,5-dimethylphenyl)(phenyl)methyl]-2,6-dimethylphenylamine
- (2E)-3-(4-Amino-3,5-dimethylphenyl)prop-2-enenitrile Hydrochloride
Uniqueness
4-(4-Amino-3,5-dimethylphenyl)-2,6-dimethylaniline is unique due to its specific arrangement of amino and methyl groups, which confer distinct reactivity and properties. This makes it particularly valuable in applications requiring precise chemical modifications .
Propriétés
Formule moléculaire |
C16H20N2O4S-2 |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylaniline;sulfate |
InChI |
InChI=1S/C16H20N2.H2O4S/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14;1-5(2,3)4/h5-8H,17-18H2,1-4H3;(H2,1,2,3,4)/p-2 |
Clé InChI |
VJSXOBXXVSDFKR-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(5-methyl-1-phenylpyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B11821515.png)

![4,6-Diamino-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B11821522.png)

![N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B11821536.png)
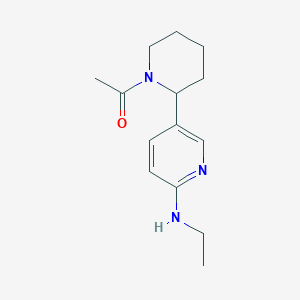
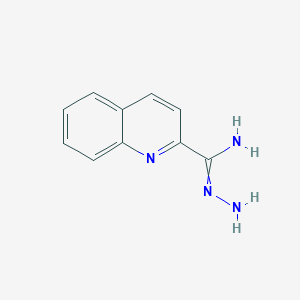
![6-Aminothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11821568.png)
